![molecular formula C11H14BrNO B13990201 2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol CAS No. 25457-98-1](/img/structure/B13990201.png)
2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol is an organic compound that features a bromophenyl group attached to a methylideneamino moiety, which is further connected to a methylpropan-1-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol typically involves the reaction of 2-bromobenzaldehyde with 2-amino-2-methylpropan-1-ol under appropriate conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromophenyl)methylideneamino]thiourea
- 2-[(2-Bromophenyl)methylideneamino]guanidine
Uniqueness
2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and influence the compound’s reactivity and interactions with other molecules. This distinguishes it from similar compounds that may lack this functional group.
Properties
CAS No. |
25457-98-1 |
|---|---|
Molecular Formula |
C11H14BrNO |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methylideneamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H14BrNO/c1-11(2,8-14)13-7-9-5-3-4-6-10(9)12/h3-7,14H,8H2,1-2H3 |
InChI Key |
VSRIKFWTXYFKAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)N=CC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


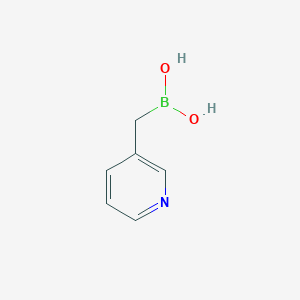

![3-[2-(3-Nitrophenoxy)ethoxy]aniline](/img/structure/B13990132.png)
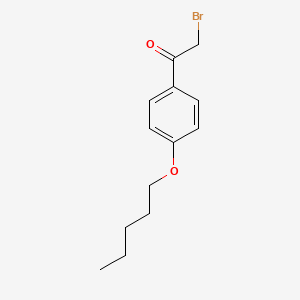
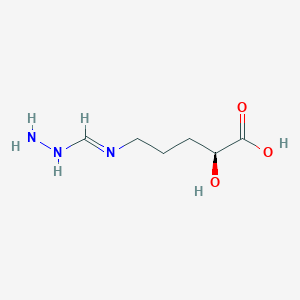
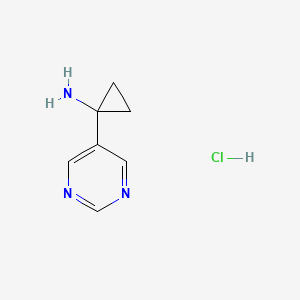
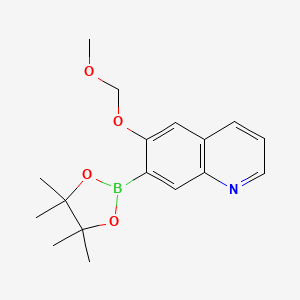
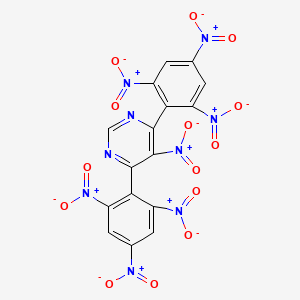
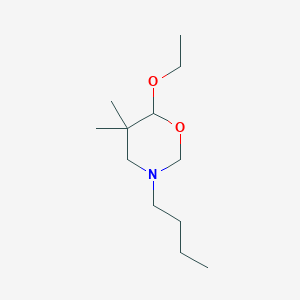
![Benz[a]anthracene-5-methanol, 7,12-dimethyl-](/img/structure/B13990184.png)
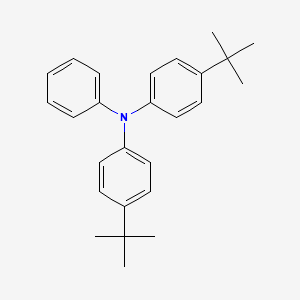
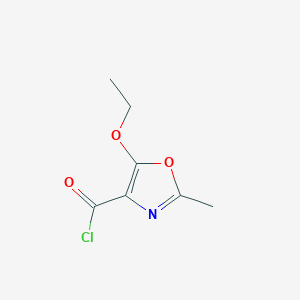

![{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile](/img/structure/B13990212.png)
